![molecular formula C24H18FN5O4S B2362473 5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-61-6](/img/structure/B2362473.png)

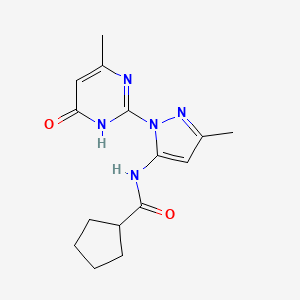

5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of 1,2,4-triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their stability and are difficult to cleave . They have been the focus of renewed interest among organic and medicinal chemists due to their potential in various therapeutic applications .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including the compound , is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable than the 4H-1,2,4-triazole form .Applications De Recherche Scientifique

Anticancer Applications

- Cytotoxicity on Cancer Cell Lines: Quinazoline derivatives, including those with similar structures to the chemical , have demonstrated significant anticancer activity. For example, a study on 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ) revealed potent cytotoxic effects on human tumor cell line HeLa, suggesting potential as anticancer agents (Ovádeková et al., 2005). Another study reported the synthesis and anticancer activity of 1,2,4-triazolo[4,3-a]quinoline derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial Activity

- Antibacterial and Antifungal Properties: Some quinazoline derivatives exhibit notable antimicrobial properties. A study on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters highlighted their in vitro antibacterial activity, with some compounds showing excellent growth inhibition activity compared to standard drugs (Mood et al., 2022). Another research on substituted 1,2,4-triazolo[4,3-c]quinazolines tested their antibacterial and antifungal effects, identifying derivatives with significant antimicrobial activity (Jantová et al., 2008).

Synthesis and Characterization

- Synthesis of Quinazoline Derivatives: The synthesis methods for quinazoline derivatives and related compounds have been extensively studied. One approach involved the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, producing partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones (Lipson et al., 2006). Another study synthesized 5H-benzothiazolo[3,2-a]quinazolin-5-ones through thermal cyclization of N-(2-benzoxazolyl)-2-fluorobenzamides (Kim, 1981).

Orientations Futures

The future directions for research on “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” and similar compounds could involve further exploration of their pharmacological profiles, including their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus could provide scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Mécanisme D'action

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells . This suggests that the compound may interact with its target to disrupt normal cell cycle progression, thereby inhibiting the growth of cells.

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

The molecular formula of the compound is c22h14fn5o2s , which suggests that it has a relatively high molecular weight. This could potentially impact its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . This suggests that the compound may have cytotoxic activities, potentially making it useful in the treatment of certain types of cancer.

Analyse Biochimique

Biochemical Properties

Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

Related triazole derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Molecular Mechanism

It is known that triazoles can bind to a variety of biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related triazole compounds have been reported to exhibit remarkable thermal stabilities .

Dosage Effects in Animal Models

The dosage effects of 5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline in animal models have not been reported. Related triazole compounds have shown significant biological activity at varying dosages .

Metabolic Pathways

Triazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Related triazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Related triazole compounds are known to interact with various cellular compartments .

Propriétés

IUPAC Name |

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTPMQZURQGTCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

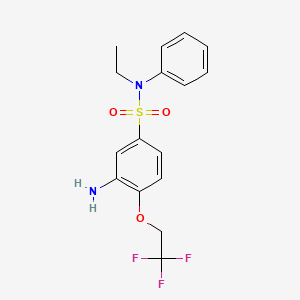

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

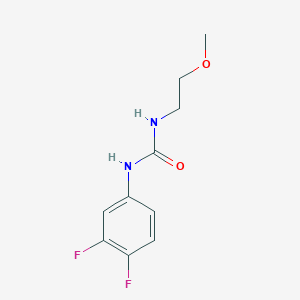

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

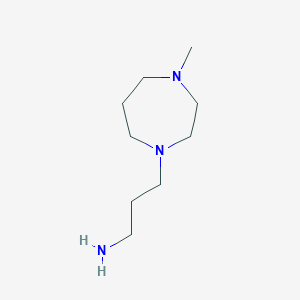

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)